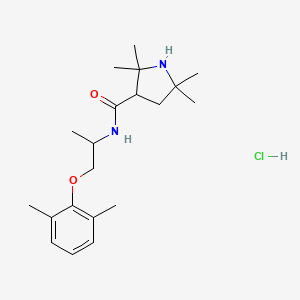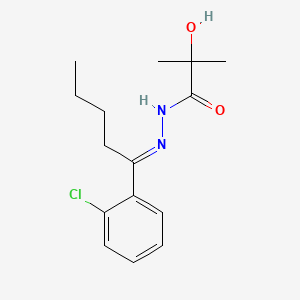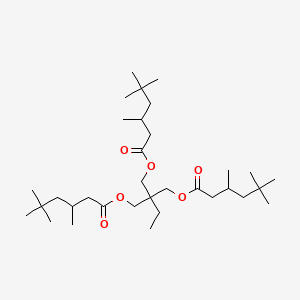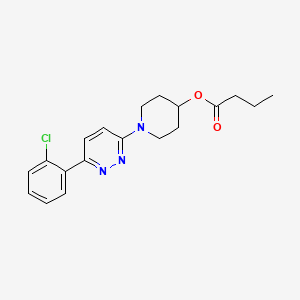
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core, which is a sulfur-containing heterocycle, and is functionalized with phthalimidobutyl groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the thiochroman core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiochroman core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the phthalimidobutyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochroman ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the phthalimidobutyl groups.
Wissenschaftliche Forschungsanwendungen
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman involves its interaction with specific molecular targets and pathways. The compound’s phthalimidobutyl groups can interact with biological macromolecules, potentially inhibiting or modifying their activity. The thiochroman core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((4-Phthalimidobutyl)oxy)thiochroman: A related compound with a similar structure but lacking the bis(phthalimidobutyl)amino group.
Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: Another compound with a similar functional group arrangement but a different core structure.
Uniqueness
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is unique due to its combination of a thiochroman core and bis(phthalimidobutyl)amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
153804-67-2 |
|---|---|
Molekularformel |
C35H37N3O5S |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
2-[4-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl-[4-(1,3-dioxoisoindol-2-yl)butyl]amino]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H37N3O5S/c39-32-26-13-1-2-14-27(26)33(40)37(32)20-7-5-18-36(22-23-43-30-17-9-11-25-12-10-24-44-31(25)30)19-6-8-21-38-34(41)28-15-3-4-16-29(28)35(38)42/h1-4,9,11,13-17H,5-8,10,12,18-24H2 |
InChI-Schlüssel |
QDVISXSLIYCGBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCCN(CCCCN3C(=O)C4=CC=CC=C4C3=O)CCCCN5C(=O)C6=CC=CC=C6C5=O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)








